molecular formula C12H15N3S B2711453 N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 871807-58-8

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2711453
CAS No.: 871807-58-8
M. Wt: 233.33
InChI Key: QMTYZDOKFYNPJL-UHFFFAOYSA-N
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Description

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a promising chemical scaffold in the design of novel anticancer agents. It serves as a core structure in developing potent Microtubule Targeting Agents (MTAs) that bind to the colchicine site on β-tubulin . This mechanism inhibits microtubule polymerization, disrupts mitotic spindle formation, and leads to cell cycle arrest and apoptosis in proliferating cancer cells . Research highlights the significant potential of this compound and its analogs, which demonstrate potent antiproliferative activity with IC50 values in the nanomolar range against various human cancer cell lines . A key research advantage is its ability to circumvent major clinical resistance mechanisms; compounds based on this scaffold have been shown to overcome resistance mediated by the P-glycoprotein (Pgp) drug efflux pump and the βIII-tubulin isotype, which often diminish the efficacy of taxanes like paclitaxel . This makes it a valuable tool for investigating new therapeutic strategies against multidrug-resistant cancers. The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core is also utilized in other research contexts, such as being incorporated as a "cap" group in the design of novel histone deacetylase (HDAC) inhibitors, further expanding its utility in molecular targeted therapy research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15(2)11-10-8-5-3-4-6-9(8)16-12(10)14-7-13-11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTYZDOKFYNPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, followed by subsequent reactions to introduce the pyrimidine moiety . The reaction conditions often involve the use of solvents like ethanol and reagents such as hydrazine hydrate and potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety protocols for handling potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 222.32 g/mol

Dopamine Receptor Modulation

Research has indicated that derivatives of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine serve as negative allosteric modulators of the dopamine D2 receptor. These compounds have been synthesized to explore their effects on dopamine signaling pathways, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease.

Case Study: D2 Receptor Modulators

A study conducted on various analogues demonstrated that modifications at the 4-position of the pyrimidine ring significantly influenced their efficacy as modulators. For instance, the introduction of N,N-diethylamino groups enhanced negative cooperativity with dopamine efficacy (KB = 4.56 µM) .

Antiproliferative Activity

The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that substituting certain atoms in the molecular structure can enhance its antiproliferative properties.

Table 1: Antiproliferative Potency of Derivatives

CompoundIC50 (nM)Mechanism of Action
Compound 150Microtubule depolymerization
Compound 29Inhibition of cell cycle progression
Compound 330Induction of apoptosis

In a comparative study, one derivative was found to be seven times more potent than another lead compound in microtubule depolymerization assays .

Anti-Plasmodial Activity

Recent studies have evaluated the anti-plasmodial effects of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives against Plasmodium falciparum. The findings suggest that these compounds could serve as a basis for developing new antimalarial drugs.

Case Study: Anti-Plasmodial Evaluation

A series of synthesized derivatives were tested for their efficacy against malaria parasites. The results indicated that specific substitutions on the thieno[2,3-d]pyrimidine scaffold significantly improved anti-plasmodial activity .

Microtubule Dynamics

The structural attributes of this compound have been linked to alterations in microtubule dynamics. This is particularly relevant for cancer therapy where disrupting microtubule function can inhibit tumor growth.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with microtubules, leading to their depolymerization. This disrupts cell division, making it a potent antiproliferative agent. Additionally, it can inhibit specific kinases, such as AKT1, which are involved in cell survival pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Amino Position

Modifications to the N-substituents significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Biological Activity References
Target Compound N,N-Dimethyl C₁₂H₁₅N₃S 233.33 189–191 70 Not explicitly reported
N-(4-Chlorophenyl)-7-methyl derivative 4-Chlorophenyl, 7-methyl C₁₈H₁₆ClN₃S 365.85 170–172 85 Antiproliferative (cancer)
N-(4-Methoxyphenyl)-7-methyl derivative 4-Methoxyphenyl, 7-methyl C₁₉H₂₁N₃OS 339.45 140–142 62 Antiproliferative (cancer)
N-(tert-Butyl) derivative tert-Butyl C₁₅H₂₀N₄S 288.41 Amorphous solid 85 Dopamine D2 receptor modulation
N-(Quinolin-8-yl) derivative Quinolin-8-yl C₁₉H₁₅N₅S 353.42 193–196 14 HCV replication inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl in ) enhance antiproliferative activity, likely due to increased electrophilicity and DNA interaction.
  • Bulkier Substituents (e.g., tert-butyl in ) modulate receptor binding, as seen in dopamine D2 receptor studies.
  • Heteroaromatic Substituents (e.g., quinolin-8-yl in ) improve antiviral activity but reduce synthetic yields.

Core Structure Modifications

Imidazolidinedione-Fused Derivatives

The compound 1,3-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (C₂₃H₂₀N₆O₂S₂) introduces a 4,5-imidazolidinedione moiety, synthesized via cyclization with oxalyl chloride (66% yield, m.p. 298–299°C) . This modification increases molecular rigidity, evidenced by IR carbonyl stretches at 1752 cm⁻¹, and enhances thermal stability .

Tetrahydrobenzo[b]thiophene Derivatives

7-Phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (C₁₆H₁₅N₃S) replaces the dimethylamine with a phenyl group, resulting in a higher melting point (252–253°C) and moderate antifungal activity .

Biological Activity

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound is part of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine family, which is known for its ability to act as microtubule-targeting agents and kinase inhibitors.

  • Chemical Formula : C₁₂H₁₅N₃S
  • CAS Number : 871807-58-8
  • Molecular Weight : 233.33 g/mol

The synthesis of this compound typically involves multi-step processes including reactions like the Gewald reaction to form the thieno ring structure followed by subsequent modifications to introduce the pyrimidine moiety.

This compound has been shown to inhibit the activity of AKT1, a critical kinase involved in various cellular processes including cell proliferation and survival. By inhibiting AKT1, this compound can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, it has demonstrated significant effects in acute myeloid leukemia (AML) cells by triggering apoptotic pathways and disrupting cell cycle progression .

Antiproliferative Effects

Research indicates that this compound exhibits potent antiproliferative effects across various cancer cell lines. In studies involving the NCI-60 cancer cell line panel:

  • IC50 Values : The compound showed IC50 values lower than 40 nM in several cancer types, indicating strong inhibition of cell growth.
  • Microtubule Depolymerization : It was found to cause microtubule depolymerization at concentrations as low as 10 µM, with an EC50 of approximately 19 nM in specific cancer cell lines such as MDA-MB-435 .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly inhibits cell proliferation in various cancer types:

Cell Line IC50 (nM) Effect
MDA-MB-4359.0Strong antiproliferative effect
A549 (Lung Cancer)~10Significant growth inhibition
HCT116 (Colon Cancer)<40Effective against drug-resistant cells

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can reduce tumor size significantly when administered at doses of 75 mg/kg three times a week. These results suggest its potential as an effective therapeutic agent for treating various cancers .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications in the thiophene and pyrimidine rings can enhance or diminish its potency against specific targets. For instance:

  • Compounds with additional functional groups at the 4-position of the pyrimidine ring have shown improved potency against microtubule depolymerization compared to their unsubstituted counterparts.

Table: Comparison of Biological Activities

Compound IC50 (nM) Mechanism
This compound<40AKT1 inhibition
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one~100Moderate microtubule targeting
4-substituted derivativesVariesEnhanced activity depending on substitution

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution at the C4 position of the pyrimidine core. For example, methylation of the primary amine precursor (e.g., compound 14 in ) using sodium hydride and iodomethane in DMF yields the N,N-dimethyl derivative with 57% yield after flash column chromatography . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Base choice : Strong bases (NaH) improve deprotonation efficiency.
  • Purification : Flash column chromatography with ethyl acetate/hexane gradients ensures purity.

Q. How are structural confirmation techniques (NMR, IR, MS) applied to validate the target compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the dimethylamine protons (δ ~2.8–3.2 ppm, singlet) and aromatic protons in the thienopyrimidine core (δ ~7.5–8.5 ppm). For example, compound 13 in shows a singlet at δ 2.13 ppm for the isoxazole ring and δ 8.12 ppm for the pyrimidine proton .
  • IR Spectroscopy : Absorptions at ~3450 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 328 for compound 9a in ) align with calculated molecular weights .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substituent effects : The N,N-dimethyl group in compound 13 ( ) improves lipophilicity and membrane permeability, critical for microtubule-targeting anticancer activity . In contrast, bulkier substituents (e.g., tert-butyl in compound 9a , ) may hinder target binding .
  • Bioisosteric replacement : Replacing the thieno ring with benzo analogues () alters anti-tubercular potency by modulating interactions with Mycobacterium tuberculosis enzymes .

Q. What experimental frameworks are used to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardized assays : For cytotoxicity, the MTT assay ( ) ensures consistency in IC₅₀ values .
  • Target validation : Conflicting results (e.g., anti-tubercular vs. anticancer activity) require orthogonal assays (e.g., enzyme inhibition vs. cell cycle analysis). For example, compound 13 ( ) was validated as a microtubule disruptor via tubulin polymerization assays .

Q. How can molecular docking and dynamics simulations predict binding modes to targets like EGFR or AKT1?

  • Methodology :

  • Docking : Software suites (MOE, Maestro) model interactions using AMBER99 force fields. For instance, compound 5c ( ) showed strong hydrogen bonding with EGFR’s ATP-binding pocket .
  • MD simulations : Trajectories (e.g., 100 ns runs) assess stability of ligand-receptor complexes. Compound 4g () maintained stable interactions with tyrosinase’s active site copper ions .

Q. What strategies mitigate off-target effects in multi-functional derivatives?

  • Methodology :

  • Selectivity profiling : Kinase inhibition panels (e.g., 50-kinase assays) identify cross-reactivity risks.
  • Proteomics : SILAC-based quantification ( ) distinguishes primary targets (e.g., AKT1 inhibition in AML) from secondary pathways .

Critical Analysis of Contradictory Evidence

  • Anti-tubercular vs. Anticancer Mechanisms : While highlights anti-tubercular activity via non-replicative M. tuberculosis targeting attributes bioactivity to microtubule disruption in cancer cells . These discrepancies may arise from:
    • Cell-type specificity : Prokaryotic vs. eukaryotic target accessibility.
    • Assay endpoints : Bacterial viability vs. mitotic arrest metrics.

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